7-bromo-1H-indole-3-sulfonyl chloride

Synthetic Chemistry Medicinal Chemistry Quality Control

Researchers designing SAR studies on STAT3/tubulin inhibitors often face bottlenecks sourcing halogenated indole sulfonyl chlorides with orthogonal reactivity. 7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1) directly addresses this by offering two sequential diversification points. • Dual Reactivity: The 3-sulfonyl chloride reacts with amines for rapid sulfonamide library synthesis; the 7-bromo handle enables downstream Pd-catalyzed cross-coupling. • Biological Relevance: Provides access to the 7-bromoindole chemotype validated in anti-cancer (STAT3/tubulin inhibition) and anti-virulence (>80% in vivo survival) models. • Supply Assurance: Supplied at a consistent 95% purity for reliable parallel synthesis workflows.

Molecular Formula C8H5BrClNO2S
Molecular Weight 294.55
CAS No. 2137914-27-1
Cat. No. B2678230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-1H-indole-3-sulfonyl chloride
CAS2137914-27-1
Molecular FormulaC8H5BrClNO2S
Molecular Weight294.55
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl
InChIInChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H
InChIKeyHLVQLJCNXJLORN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-indole-3-sulfonyl chloride: A Specialized Building Block for Medicinal Chemistry


7-Bromo-1H-indole-3-sulfonyl chloride (CAS 2137914-27-1) is a halogenated heteroaromatic building block belonging to the indole-3-sulfonyl chloride family. Its structure comprises an indole core bearing a bromine atom at the 7-position and a highly electrophilic sulfonyl chloride group at the 3-position . This compound serves primarily as a versatile intermediate in organic synthesis, enabling the efficient introduction of a 7-bromoindole-3-sulfonyl motif into target molecules via nucleophilic substitution reactions, most commonly with amines to form stable sulfonamide linkages [1].

Why Indole-3-sulfonyl Chlorides Are Not Interchangeable: A Procurement Guide


While all indole-3-sulfonyl chlorides share a common reactive sulfonyl chloride group, their distinct substitution patterns on the indole ring dictate their utility in specific synthetic sequences and biological applications. The position and nature of the halogen substituent profoundly influence the electronic properties, steric environment, and subsequent reactivity of the indole core [1]. A critical point for procurement is that the sulfonyl chloride moiety is a reactive intermediate designed for a single, defined synthetic step. Generic substitution with a different regioisomer (e.g., 5-bromo or 6-bromo) or halogen (e.g., 7-chloro) will alter the downstream compound's molecular geometry, physicochemical properties, and potential biological target engagement, thereby invalidating a specific synthetic route or structure-activity relationship (SAR) study [2].

Quantitative Differentiation of 7-Bromo-1H-indole-3-sulfonyl chloride from Closest Analogs


Regioisomeric Impact on Molecular Weight and MDL Identifier

The regioisomeric position of the bromine atom results in distinct molecular identities, which is a critical quantitative parameter for procurement and analytical verification. The target compound, 7-bromo-1H-indole-3-sulfonyl chloride, has a calculated molecular weight of 294.55 g/mol . Its closest regioisomer, 5-bromo-1H-indole-3-sulfonyl chloride, while sharing the same molecular formula, has a slightly different molecular weight of 294.56 g/mol due to isotopic distribution differences, and crucially, a distinct MDL number (MFCD31449507 vs. MFCD31449506) [1]. This difference is essential for ensuring the correct chemical entity is procured and utilized, as the two isomers are not analytically or functionally interchangeable.

Synthetic Chemistry Medicinal Chemistry Quality Control

Comparative Physical Properties: 7-Bromo vs. 7-Chloro Analog

The identity of the halogen at the 7-position directly impacts the compound's physical properties, which in turn dictates storage and handling protocols. 7-Bromo-1H-indole-3-sulfonyl chloride has a predicted boiling point of 453.4 ± 25.0 °C and a predicted density of 1.903 ± 0.06 g/cm³ . In contrast, the 7-chloro analog (7-chloro-1H-indole-3-sulfonyl chloride) has a significantly lower molecular weight of 250.10 g/mol, which would correlate with a different predicted boiling point and density . These differences in predicted physical properties are crucial for laboratory safety assessments and for determining appropriate storage conditions.

Process Chemistry Inventory Management Safety

Biological Context: 7-Bromo Substitution in Anti-Virulence Activity

While direct biological data for 7-bromo-1H-indole-3-sulfonyl chloride is not publicly available, the 7-bromoindole core has demonstrated specific biological activity that supports its selection over other halogenated indoles. In a comparative study of halogenated indoles, 7-bromoindole was shown to have a high protective effect in a gnotobiotic brine shrimp model infected with Vibrio campbellii, improving survival to over 80% at a concentration of 10 µM [1]. This contrasts with other indole analogs tested, where some showed less or no protective effect. This class-level evidence suggests that the 7-bromo substitution pattern can confer a specific biological phenotype, making it a preferred starting point for medicinal chemistry campaigns targeting bacterial virulence.

Antibacterial Biofilm Virulence

Purity Benchmarking for Reliable Synthetic Outcomes: 7-Bromo vs. 6-Bromo Variant

Procurement decisions often hinge on the reliably available purity of a building block. The target compound is consistently supplied at a minimum purity of 95% . This is comparable to the standard commercial purity of its close regioisomer, 6-bromo-1H-indole-3-sulfonyl chloride, which is also typically offered at 95% purity . This parity in available purity ensures that selection of the 7-bromo isomer does not come at the expense of starting material quality, providing a consistent baseline for subsequent reaction stoichiometry and yield calculations.

Synthetic Chemistry Quality Assurance Procurement

Validated Application Scenarios for 7-Bromo-1H-indole-3-sulfonyl chloride


Synthesis of 7-Bromoindole-3-sulfonamide Libraries for Screening

The primary application of 7-bromo-1H-indole-3-sulfonyl chloride is as an electrophilic building block for the rapid generation of diverse sulfonamide libraries. As established in Section 3, the compound is commercially available at a consistent 95% purity, making it a reliable starting point for parallel synthesis . The sulfonyl chloride group reacts efficiently with a wide range of primary and secondary amines to yield the corresponding sulfonamides, a privileged pharmacophore in medicinal chemistry [1].

Targeted Synthesis of STAT3/Tubulin Dual Inhibitor Analogs

Given the class-level evidence that N-arylsulfonylsubstituted-1H indole derivatives are potent dual inhibitors of STAT3 and tubulin, with some compounds exhibiting IC50 values less than 10 µM against tumor cells [2], 7-bromo-1H-indole-3-sulfonyl chloride serves as a key intermediate. Researchers can utilize this compound to explore the impact of the 7-bromo substitution on the indole core within this chemotype, facilitating SAR studies to optimize potency and selectivity for this validated anti-cancer target.

Development of Anti-Virulence Agents from a 7-Bromoindole Scaffold

The protective effect of the 7-bromoindole core in an in vivo infection model (over 80% survival at 10 µM) [3] positions this compound as a valuable precursor for developing new anti-virulence therapies. By using 7-bromo-1H-indole-3-sulfonyl chloride, scientists can synthesize a new generation of molecules that retain the 7-bromoindole motif while adding functional groups designed to improve pharmacokinetic properties or target specificity, all while building on the validated biological activity of the core scaffold.

Preparation of Indole-Based Intermediates for Cross-Coupling

The 7-bromo substituent is not merely a spectator group; it serves as a functional handle for subsequent diversification. Following sulfonamide formation, the bromine atom at the 7-position can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity [4]. This allows the 7-bromo-1H-indole-3-sulfonyl chloride to serve as a dual-purpose building block, enabling two sequential, orthogonal synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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